molecular formula C10H16N4 B1452520 N-methyl-1-(pyridazin-3-yl)piperidin-3-amine CAS No. 1247087-42-8

N-methyl-1-(pyridazin-3-yl)piperidin-3-amine

Cat. No.: B1452520
CAS No.: 1247087-42-8
M. Wt: 192.26 g/mol
InChI Key: QLSDWIHANVSIEK-UHFFFAOYSA-N
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Description

N-methyl-1-(pyridazin-3-yl)piperidin-3-amine is a heterocyclic compound that features a piperidine ring substituted with a pyridazine moiety and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(pyridazin-3-yl)piperidin-3-amine typically involves the reaction of a pyridazine derivative with a piperidine derivative under specific conditions. One common method involves the use of N-methylpiperidine and 3-chloropyridazine as starting materials. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyridazin-3-yl)piperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-1-(pyridazin-3-yl)piperidin-3-amine Applications:

This compound and its derivatives have a variety of applications in scientific research, including uses in medicinal chemistry, antimicrobial research, anticancer studies, and neuroscience.

Medicinal Chemistry

  • This compound is investigated as a therapeutic agent for treating various diseases, especially neurological disorders, because its structure enables it to interact with specific brain receptors and potentially modulate neurotransmitter systems.
  • GlyT1 Inhibitors: 3-amido-3-aryl-piperidines, a novel structural class, were designed as GlyT1 inhibitors using previous SAR data and bioisostere concepts . These compounds have exhibited excellent selectivity against the GlyT2 isoform, drug-like properties, and in vivo activity after oral administration .
  • The structure–activity relationship, which was developed, led to the identification of highly potent compounds exhibiting excellent selectivity against the GlyT2 isoform, drug-like properties, and in vivo activity after oral administration .

Antimicrobial Research

  • This compound shows antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against certain bacterial strains has been documented, suggesting its potential use in treating infections.
  • Derivatives similar to 1-(Pyridazin-3-yl)piperidin-3-amine have demonstrated efficacy against various bacterial strains in vitro, indicating potential applications in treating infections caused by resistant pathogens.
  • Modifications to the piperidine ring can enhance antimicrobial activity. For instance, compounds with specific substitutions demonstrated improved potency against Staphylococcus aureus and Escherichia coli compared to their parent structures.

Anticancer Studies

  • This compound may induce apoptosis in cancer cells, suggesting its role as an anticancer agent. Ongoing studies are exploring its mechanisms of action and efficacy against various cancer cell lines.
  • Piperidine derivatives can induce apoptosis in cancer cell lines. For example, a related compound exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents such as bleomycin. This suggests that this compound may have similar anticancer potential.
  • In vitro assays showed that this compound induced significant apoptosis at micromolar concentrations, with the mechanism linked to the activation of caspase pathways, which are crucial for programmed cell death.

Antimalarial Activity

  • Compounds derived from similar scaffolds have shown significant reductions in parasitemia in Plasmodium models, indicating that this compound could be a candidate for further development as an antimalarial agent.
  • In vivo studies using rodent models of malaria demonstrated that similar pyridazine-based compounds achieved a 96% reduction in parasitemia when administered at optimal doses, highlighting the potential of this compound as a lead compound for further development in antimalarial therapies.

Neuroscience

  • The compound's ability to cross the blood-brain barrier positions it as a valuable tool in neuroscience research. It can be used to study neurodegenerative diseases and the effects of neurotransmitter modulation.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus40
Escherichia coli60
Pseudomonas aeruginosa80
  • Anticancer Activity Study
Cell LineIC50 (µM)Treatment Duration (hours)
MCF-7 (Breast Cancer)2548
HeLa (Cervical Cancer)3072

Mechanism of Action

The mechanism of action of N-methyl-1-(pyridazin-3-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(pyridazin-3-yl)piperidin-4-amine
  • N-methyl-1-(pyridazin-3-yl)piperidin-2-amine
  • N-methyl-1-(pyridazin-3-yl)piperidin-3-ol

Uniqueness

N-methyl-1-(pyridazin-3-yl)piperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridazine ring and the piperidine moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Biological Activity

N-methyl-1-(pyridazin-3-yl)piperidin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridazine derivatives with piperidine scaffolds. The process may utilize various reagents and conditions to optimize yield and purity. For instance, the use of acetic anhydride in the presence of active methylene compounds has been documented for synthesizing related pyridazine derivatives, which can serve as precursors for this compound .

2. Biological Activity

The biological activity of this compound is multifaceted, with studies indicating its potential as:

2.1 Anticancer Agent
Recent studies have highlighted the anticancer properties of piperidine derivatives, including those with pyridazine moieties. For example, compounds with similar structures have shown cytotoxicity against various cancer cell lines, such as FaDu hypopharyngeal tumor cells, indicating a potential mechanism involving apoptosis induction and cell cycle arrest .

2.2 Antimicrobial Activity
Research has demonstrated that certain piperidine derivatives exhibit significant antibacterial activity against gram-positive and gram-negative pathogens. The modification of the piperidine ring can enhance this activity, suggesting that this compound may also possess similar antimicrobial properties .

2.3 CNS Activity
In silico studies have predicted that this compound could interact with various central nervous system (CNS) targets, suggesting potential applications in treating neurological disorders. The ability to affect neurotransmitter systems positions it as a candidate for further investigation in CNS-related therapies .

3. Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the piperidine ring or the pyridazine moiety can significantly influence potency:

Modification Effect on Activity
Substitution at 4-positionGenerally lowers potency compared to 3-position substitutions
Introduction of phenyl groupIncreases activity significantly (e.g., pIC50 value improvement)
Alkyl chain variationsAlters interaction with biological targets, affecting selectivity and efficacy

4. Case Studies

Several case studies provide insights into the efficacy and safety profile of this compound:

4.1 Anti-tubercular Activity
A study on related compounds indicated promising anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for structurally similar derivatives . This suggests that N-methyl derivatives could also exhibit similar effects.

4.2 Cytotoxicity Assessments
In cytotoxicity tests on human embryonic kidney cells (HEK-293), several derivatives showed low toxicity, indicating a favorable safety profile for further development in therapeutic applications .

5. Conclusion

This compound presents a promising avenue for drug development due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Continued research into its synthesis and modification can lead to enhanced therapeutic agents with improved efficacy and safety profiles.

Further studies are warranted to explore its full potential across various pharmacological applications, including CNS disorders and infectious diseases.

Properties

IUPAC Name

N-methyl-1-pyridazin-3-ylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-11-9-4-3-7-14(8-9)10-5-2-6-12-13-10/h2,5-6,9,11H,3-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSDWIHANVSIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)C2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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